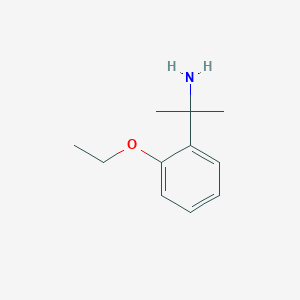

2-(2-Ethoxyphenyl)propan-2-amine

Description

Contextualization of the 2-(2-Ethoxyphenyl)propan-2-amine Scaffold in Organic and Medicinal Chemistry

The 2-phenethylamine framework is a fundamental structural motif found in a multitude of biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a wide array of pharmaceutical agents and research chemicals. mdpi.comnih.gov This scaffold consists of a phenyl ring connected to an amino group by a two-carbon chain. wikipedia.org Its versatility allows for a vast number of derivatives through substitution on the phenyl ring, the ethyl sidechain, or the amino group, leading to a broad spectrum of pharmacological activities. mdpi.comwikipedia.org

In medicinal chemistry, the phenethylamine (B48288) backbone is a privileged scaffold, meaning it is a molecular framework that is recurrently found in known drugs and bioactive compounds. mdpi.comnih.gov Modifications to this core structure are a common strategy in drug discovery to modulate activity at various biological targets, including G-protein coupled receptors, transporters, and enzymes. nih.govnih.gov These modifications can influence a compound's potency, selectivity, and pharmacokinetic properties. The introduction of an ethoxy group on the phenyl ring, as seen in this compound, is a strategic modification intended to alter the compound's lipophilicity and electronic properties, which in turn can affect its interaction with biological systems.

Chemical Classification and Structural Distinctiveness of this compound

This compound is classified as a substituted phenethylamine. More specifically, it can be described as an alpha,alpha-dimethylphenethylamine derivative, due to the two methyl groups on the alpha carbon of the ethyl sidechain, and as an ortho-substituted alkoxy-phenethylamine, due to the ethoxy group at the 2-position of the phenyl ring.

The key structural features that distinguish this compound are:

Phenethylamine Backbone: The core structure common to this class of compounds.

alpha,alpha-Dimethyl Substitution: The presence of two methyl groups on the carbon adjacent to the amino group. This is in contrast to amphetamine, which has one alpha-methyl group.

Ortho-Ethoxy Substitution: An ethoxy group (-OCH2CH3) is attached to the second carbon atom of the phenyl ring. This ortho positioning is a critical distinguishing feature.

The placement of the ethoxy group at the ortho position is structurally significant compared to its isomers, such as the para-substituted 2-(4-Ethoxyphenyl)propan-2-amine (B117736). sigmaaldrich.com The ortho-substituent can induce conformational restrictions on the molecule, potentially influencing how it binds to receptors. nih.gov For instance, studies on other ortho-alkoxy phenethylamines have shown that the orientation of the alkoxy group relative to the plane of the phenyl ring can be a critical determinant of biological activity. nih.gov

| Property | This compound | 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride |

|---|---|---|

| Molecular Formula | C11H17NO | C11H18ClNO |

| Molecular Weight | 179.26 g/mol | 215.72 g/mol |

| Substitution Pattern | ortho-ethoxy | para-ethoxy |

| Known Form | Theoretical | Solid (hydrochloride salt) |

Current Research Significance and Knowledge Gaps Pertaining to this compound Derivatives

A comprehensive review of scientific literature reveals a significant knowledge gap specifically concerning this compound. There is a notable absence of published research detailing its synthesis, pharmacological activity, or potential applications. This stands in contrast to its positional isomer, 2-(4-Ethoxyphenyl)propan-2-amine, which is commercially available as a research chemical, typically in its hydrochloride salt form. sigmaaldrich.com

The primary knowledge gaps include:

Validated Synthetic Routes: While general methods for synthesizing substituted phenethylamines are well-documented, specific, optimized, and validated synthetic pathways for the ortho-ethoxy isomer are not present in the accessible scientific literature.

Pharmacological Profile: There is no available data on the biological activity of this compound. Its binding affinity and functional activity at key central nervous system targets, such as serotonin (B10506) and dopamine receptors and transporters, remain uninvestigated.

Structure-Activity Relationships (SAR): The influence of the ortho-ethoxy group in this specific alpha,alpha-dimethylphenethylamine scaffold is unknown. Research into the effects of substituent position (ortho vs. meta vs. para) on the activity of alkoxy-phenethylamines has shown that placement can dramatically alter pharmacological effects, but data for this specific compound is lacking. mdpi.com

The current research significance of this compound is therefore largely theoretical, based on its potential to help elucidate the SAR of ortho-substituted phenethylamines. Investigating this compound and its derivatives would provide valuable data points for computational and medicinal chemists. Such research could help to build more accurate predictive models of how substitutions on the phenethylamine ring influence receptor interaction and functional outcomes. The study of this currently obscure compound could fill a small but potentially important void in the broader understanding of phenethylamine pharmacology.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(2-ethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8H,4,12H2,1-3H3 |

InChI Key |

BGGQQOAKLJKGBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)(C)N |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 2 Ethoxyphenyl Propan 2 Amine

Vibrational and Resonance Spectroscopies for Molecular Characterization

Spectroscopic techniques are indispensable for elucidating the molecular framework of a compound. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed map of the atomic arrangement and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of 2-(2-Ethoxyphenyl)propan-2-amine.

¹H NMR: In a ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to each unique proton environment. The ethoxy group would produce a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The two methyl groups attached to the tertiary carbon would likely appear as a singlet, as they are equivalent. The protons on the aromatic ring would exhibit complex splitting patterns characteristic of an ortho-substituted benzene (B151609) ring. The amine protons (NH₂) may appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. It would show distinct signals for the two carbons of the ethoxy group, the two carbons of the isopropyl group, the quaternary carbon attached to the amine, and the six carbons of the aromatic ring, with the carbon bearing the ethoxy group being significantly downfield.

While specific spectral data for the 2-ethoxy isomer is not widely published, the following table presents typical chemical shifts observed for a closely related isomer, 2-(4-methoxyphenyl)propan-2-amine, which illustrates the expected regions for the key functional groups.

Table 1: Representative ¹H and ¹³C NMR Data for a Phenylpropan-2-amine Analog

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 6.8 - 7.5 | Multiplet |

| Ethoxy (O-CH₂) | ~4.0 | Quartet | |

| Amine (NH₂) | 1.5 - 2.5 (variable) | Broad Singlet | |

| Isopropyl (C-(CH₃)₂) | ~1.3 | Singlet | |

| Ethoxy (CH₃) | ~1.4 | Triplet | |

| ¹³C | Aromatic (C-O) | 155 - 160 | Singlet |

| Aromatic (C-H) | 114 - 130 | Singlet | |

| Quaternary (C-N) | ~50 | Singlet | |

| Ethoxy (O-CH₂) | ~63 | Singlet | |

| Isopropyl (C-(CH₃)₂) | ~25 | Singlet | |

| Ethoxy (CH₃) | ~15 | Singlet |

Note: Data is illustrative and based on analogous structures. Actual shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond vibrations, making these methods excellent for identifying functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a medium-intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the aliphatic groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would produce a strong absorption band around 1240-1260 cm⁻¹ (for aryl ethers). Furthermore, C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ region. The substitution pattern on the benzene ring (ortho) can also be inferred from the pattern of overtone bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands around 735-770 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 2850 - 3100 | C-H Stretch | Aromatic & Aliphatic |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1240 - 1260 | C-O Stretch | Aryl Ether |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

| 735 - 770 | C-H Bending (out-of-plane) | Ortho-disubstituted Benzene |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C-C bonds of the aromatic ring.

Mass Spectrometric Methodologies for Identity Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (molar mass: 179.26 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 179.

The fragmentation pattern provides valuable structural clues. A characteristic fragmentation pathway for this class of compounds is the alpha-cleavage adjacent to the nitrogen atom. This would lead to the loss of a methyl radical (•CH₃) to form a stable iminium ion, resulting in a prominent peak at m/z 164 ([M-15]⁺). Another likely fragmentation is the loss of the entire isopropylamine (B41738) moiety.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group |

| 121 | [C₈H₉O]⁺ | Ethoxyphenyl ion |

| 58 | [C₃H₈N]⁺ | Isopropylamine fragment |

Note: Fragmentation is predicted based on chemical principles. Relative abundances may vary.

Coupling chromatographic separation with mass spectrometry (LC-MS/MS or GC-MS) allows for the analysis of complex mixtures and provides high sensitivity and selectivity.

GC-MS: Gas chromatography is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, often after derivatization of the amine group to improve its chromatographic behavior. The gas chromatogram would provide the retention time, a characteristic property for identification, while the mass spectrometer would generate a fragmentation pattern to confirm the identity of the eluting peak.

LC-MS/MS: Liquid chromatography is more versatile and can analyze a wider range of compounds, including those that are not volatile or are thermally labile. A common setup involves a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture. Electrospray ionization (ESI) is a soft ionization technique typically used in LC-MS, which often results in a prominent protonated molecular ion [M+H]⁺ at m/z 180. In MS/MS (or tandem mass spectrometry), this parent ion is selected and fragmented to produce daughter ions, which are used for definitive identification and quantification, a technique known as Multiple Reaction Monitoring (MRM).

Chromatographic Separations for Purity Determination and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used for purity assessment. By analyzing the area of the main peak relative to the areas of any impurity peaks, the purity of the compound can be accurately determined.

To determine the enantiomeric excess (e.e.), a specialized form of chromatography is required. Chiral HPLC, which uses a chiral stationary phase (CSP), is the most common method. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in separating enantiomers. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Table 4: Typical Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the aromatic ring absorbs (e.g., 210 nm, 254 nm) |

| Temperature | Often controlled (e.g., 25°C) as temperature can affect separation. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and widely adopted method for the separation of enantiomers. mdpi.comphenomenex.com The technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. phenomenex.com Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high success rates for the resolution of various racemic compounds. mdpi.comspringernature.com

For the enantiomeric separation of a compound like this compound, polysaccharide-derived CSPs, such as those based on cellulose or amylose derivatives, are a primary choice. springernature.com These CSPs, often coated or immobilized on a silica (B1680970) support, can offer a wide range of selectivities under different chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. fagg-afmps.benih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. Screening several different polysaccharide-based columns is a common strategy in method development. researchgate.net

The interactions driving the separation on polysaccharide-based CSPs are complex and can include hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polymer structure. phenomenex.com The choice of mobile phase, including the organic modifier and any additives, plays a significant role in modulating these interactions and achieving the desired separation. fagg-afmps.be

Table 1: Representative Chiral HPLC Conditions for the Analysis of Structurally Similar Amines

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Methanol/Acetonitrile (50:50, v/v) with 0.1% TFA | n-Hexane/Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25 °C | 30 °C | 20 °C |

| Detection | UV at 254 nm | UV at 265 nm | UV at 230 nm |

Note: The conditions presented in this table are illustrative and based on the analysis of structurally related chiral amines. Optimization would be necessary for the specific analysis of this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantioselective analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often a necessary step to improve chromatographic performance and enhance enantioselectivity.

A common derivatization strategy involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the amine can be derivatized with an achiral reagent to improve its volatility and peak shape, followed by separation on a chiral GC column.

For the analysis of chiral amines, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) is a widely used approach. The resulting trifluoroacetyl derivatives are more volatile and often exhibit good separation on chiral capillary columns. Cyclodextrin-based chiral stationary phases are frequently employed for the GC separation of such derivatives.

Table 2: Representative Chiral GC Conditions for the Analysis of Derivatized Chiral Amines

| Parameter | Condition 1 | Condition 2 |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl-L-prolyl chloride (l-TPC) |

| Chiral Stationary Phase | Dimethyl-beta-cyclodextrin | Chirasil-Val |

| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness | 25 m x 0.25 mm, 0.16 µm film thickness |

| Carrier Gas | Helium | Hydrogen |

| Oven Temperature Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min | Isothermal at 150 °C |

| Injector Temperature | 250 °C | 240 °C |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Detector Temperature | 250 °C | N/A (MS Transfer Line at 280 °C) |

Note: These conditions are based on established methods for the chiral GC analysis of related amine compounds and would require adaptation and validation for this compound.

Structure Activity Relationship Sar Studies of 2 2 Ethoxyphenyl Propan 2 Amine and Its Analogs at the Molecular Level

Impact of Aromatic Ring Substitutions on Molecular Interactions

The substitution pattern on the aromatic ring of phenethylamine (B48288) derivatives is a key determinant of their pharmacological profile. The nature, position, and size of these substituents can significantly alter the molecule's affinity and efficacy at various receptors.

Positional Isomerism of the Ethoxy Group (e.g., ortho-, meta-, para-ethoxy derivatives)

The position of the ethoxy group on the phenyl ring—be it ortho, meta, or para—plays a pivotal role in defining the molecule's interaction with receptor binding sites. While direct comparative studies on the positional isomers of 2-ethoxyphenylpropan-2-amine are not extensively available in public literature, general principles from related phenethylamine series can provide valuable insights.

For instance, in the NBOMe class of phenethylamines, substitutions at the ortho or meta positions on a benzyl (B1604629) ring attached to the nitrogen have been shown to enhance activity at serotonin (B10506) 5-HT₂ receptors, whereas para substitution tends to reduce it. mdpi.com This suggests that the spatial arrangement of the ethoxy group in 2-(2-ethoxyphenyl)propan-2-amine is critical. The ortho position places the ethoxy group in close proximity to the ethylamine (B1201723) side chain, which could influence the molecule's preferred conformation and its ability to fit into a receptor's binding pocket.

In contrast, a para-alkoxy group, as seen in related 2,5-dimethoxyphenethylamines, is a common feature. Studies on these compounds indicate that the size and lipophilicity of the para-alkoxy substituent can increase affinity for 5-HT₂ₐ and 5-HT₂꜀ receptors. mdpi.com A product listing for 2-(4-ethoxyphenyl)propan-2-amine (B117736) hydrochloride, the para-isomer of the title compound, confirms its availability for research, suggesting that comparative studies between the ortho and para isomers are feasible. sigmaaldrich.comsigmaaldrich.com

A conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which have a methoxy (B1213986) group in the meta position, demonstrated high affinity for the 5-HT₂ receptor. nih.gov This highlights that each positional isomer can have distinct conformational preferences and, consequently, different binding affinities.

Table 1: Effect of Positional Isomerism of Alkoxy Groups on Receptor Affinity in Analogous Phenethylamines

| Isomer Position | General Effect on 5-HT₂ Receptor Affinity (in related series) | Reference |

| Ortho | Can enhance activity, depending on the specific receptor and compound series. | mdpi.com |

| Meta | Can result in high affinity. | nih.gov |

| Para | Generally tolerated; increasing size and lipophilicity can increase affinity. | mdpi.com |

Variation of Alkoxy Substituents (e.g., methoxy, propoxy)

The nature of the alkoxy group itself is a significant factor in molecular interactions. Altering the length of the alkyl chain from methoxy to ethoxy to propoxy can modulate a compound's lipophilicity, size, and electronic properties, thereby affecting its receptor binding.

In a series of 4-alkoxy-2,5-dimethoxyphenethylamines, extending the length of the 4-alkoxy group generally led to an increase in binding affinities at 5-HT₂ₐ and 5-HT₂꜀ receptors. frontiersin.org This suggests that for 2-(2-alkoxyphenyl)propan-2-amine analogs, a similar trend might be observed, where a propoxy group could potentially confer higher affinity than a methoxy group. However, the effects on receptor activation (potency and efficacy) can be more complex and less predictable. frontiersin.org

The introduction of bulkier substituents can also have a significant impact. For example, studies on phenethylamines have shown that bulky 4-substituents can lead to high-affinity binding at the 5-HT₂ₐ receptor. frontiersin.org This principle could be extrapolated to the ortho position, where the size of the alkoxy group would be a critical factor in determining the steric fit within the receptor.

Introduction of Other Electron-Donating and Electron-Withdrawing Groups

Beyond alkoxy groups, the introduction of other electron-donating or electron-withdrawing groups onto the aromatic ring can dramatically alter the electronic properties of the molecule and its interactions with receptors.

Generally, in phenethylamine derivatives, the presence of electron-donating groups, such as alkyl groups, at the para position of the phenyl ring has been shown to have a positive effect on binding affinity to the 5-HT₂ₐ receptor. nih.govnih.gov Conversely, the introduction of an alkoxy or nitro group at the same position can decrease affinity. nih.gov

The electronic nature of substituents can influence how the aromatic ring interacts with amino acid residues in the receptor binding site, for example, through pi-stacking or cation-pi interactions. The specific effects are highly dependent on the receptor and the precise location of the substituent.

Influence of Stereochemistry on Molecular Recognition and Binding

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its ability to be recognized by and bind to a chiral biological target like a receptor.

Enantiomeric Purity and its Role in Stereospecific Interactions

This compound possesses a chiral center at the alpha-carbon of the propane (B168953) chain. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2-ethoxyphenyl)propan-2-amine and (S)-2-(2-ethoxyphenyl)propan-2-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This stereospecificity arises from the fact that the binding site of a receptor is also chiral, composed of asymmetrically arranged amino acids. Therefore, one enantiomer may fit into the binding site much more effectively than the other, leading to a stronger and more productive interaction.

For example, in a study of conformationally restricted phenethylamine analogues, the (R)-enantiomer of a benzocyclobutene analogue was predicted and subsequently confirmed to be the more potent one at the 5-HT₂ₐ receptor. nih.gov This underscores the importance of enantiomeric purity for achieving the desired biological effect. The therapeutic efficacy of a synthetic peptide, for instance, is highly dependent on its amino acid enantiomeric purity and its resulting secondary and tertiary structure. nih.gov Therefore, for this compound, the separation and individual testing of its enantiomers would be essential to fully characterize its pharmacological profile.

Modifications to the Propane Chain and Amine Functionality

Modifications to the propane chain and the terminal amine group of this compound can also have a profound impact on its molecular interactions.

The presence of a methyl group on the alpha-carbon of the ethylamine side chain (forming a propan-2-amine) is a defining feature of amphetamine-type compounds. This alpha-methylation generally increases metabolic stability by protecting the molecule from degradation by monoamine oxidase (MAO). However, it can also influence receptor binding. For instance, in some phenethylamine series, the introduction of an α-methyl group has been associated with a decrease in binding affinity at certain serotonin receptors. frontiersin.org

Further modifications, such as changing the length of the alkyl chain or introducing substituents on the beta-carbon, would likely alter the conformational flexibility of the side chain and its ability to adopt the optimal orientation for receptor binding.

The primary amine group is crucial for forming ionic bonds with acidic amino acid residues (like aspartate) in the binding pockets of many receptors. Converting the primary amine to a secondary or tertiary amine by N-alkylation would alter the basicity and steric bulk around the nitrogen atom. While N-benzyl substitution on some phenethylamines has been shown to increase affinity and potency at the 5-HT₂ₐ receptor, other N-alkylations often lead to a decrease in activity. mdpi.com Changes from an amino to an aminomethyl group have shown varied effects depending on other substituents on the molecule. nih.gov

Table 2: Summary of Structure-Activity Relationships for Phenethylamine Analogs

| Structural Modification | General Effect on Activity/Affinity | Reference |

| Aromatic Ring | ||

| Positional Isomerism of Alkoxy Group | Position significantly impacts conformation and binding. | mdpi.comnih.gov |

| Variation of Alkoxy Substituents | Larger alkoxy groups can increase affinity. | frontiersin.org |

| Other Substituents | Electron-donating/withdrawing groups alter electronic interactions. | nih.govnih.gov |

| Stereochemistry | ||

| Enantiomeric Purity | Crucial for stereospecific receptor interactions. | nih.gov |

| Propane Chain & Amine | ||

| α-Methyl Group | Increases metabolic stability, can alter receptor affinity. | frontiersin.org |

| N-Alkylation | Can increase or decrease affinity depending on the substituent. | mdpi.comnih.gov |

Sufficiently detailed scientific literature focusing on the specific structure-activity relationships of this compound is not available to create an in-depth article as requested. Publicly accessible research does not currently provide specific data regarding the effects of N-alkylation, N,N-dialkylation, chain length, or branching variations on the activity of this particular compound.

General principles of structure-activity relationships for the broader class of phenethylamines have been studied. For instance, research into various phenethylamine derivatives shows that modifications to the amine group and alterations to the alkyl chain can significantly influence receptor binding and functional activity. mdpi.combiomolther.orgnih.gov However, these findings are general and not specific to this compound.

Without dedicated studies on this compound and its direct analogs, a scientifically accurate and detailed analysis as specified in the request's outline cannot be provided. Information on related compounds cannot be extrapolated without violating the strict requirement to focus solely on the specified chemical entity. Therefore, the creation of data tables and a detailed discussion on its specific structure-activity relationships is not possible at this time.

Molecular Pharmacology and Receptor Interaction Studies of 2 2 Ethoxyphenyl Propan 2 Amine in Vitro Investigations

Neurotransmitter Transporter Binding and Reuptake Inhibition Assays (In Vitro)

In vitro assays are crucial for determining a compound's affinity for and ability to inhibit neurotransmitter transporters, which are primary targets for many psychoactive and therapeutic substances. These transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), regulate the synaptic concentrations of their respective neurotransmitters.

Despite the relevance of SERT in the mechanism of action of many phenethylamine (B48288) compounds, a thorough review of the scientific literature did not yield specific in vitro binding affinity (Ki) or reuptake inhibition (IC50) data for 2-(2-Ethoxyphenyl)propan-2-amine at the serotonin transporter.

Interactions with the dopamine transporter are a hallmark of many stimulant compounds. For the positional isomer, 2-(4-ethoxyphenyl)propan-2-amine (B117736), studies have indicated a significant binding affinity for DAT. However, for this compound specifically, no quantitative in vitro binding or functional data for the dopamine transporter has been reported in the available scientific literature.

The norepinephrine transporter is another critical target for psychoactive substances, influencing alertness, arousal, and attention. At present, there is no published in vitro data regarding the binding affinity or reuptake inhibition potency of this compound at the norepinephrine transporter.

G Protein-Coupled Receptor (GPCR) Binding Profiles (In Vitro)

G protein-coupled receptors are a large family of transmembrane receptors that play a vital role in cellular signaling and are the targets of a vast number of drugs. The interaction of a compound with various GPCR subtypes, such as serotonin and dopamine receptors, defines its pharmacological profile.

The 5-HT2A and 5-HT2C receptors are known targets for many psychoactive phenethylamines and are involved in a wide range of central nervous system functions. nih.govnih.govnih.gov While structure-activity relationships of related phenethylamine derivatives at these receptors are a subject of research, specific in vitro binding affinity data (Ki values) for this compound at the 5-HT2A and 5-HT2C receptor subtypes are not available in the current body of scientific literature.

Dopamine receptors, particularly the D1 and D2 subtypes, are fundamental in mediating the effects of dopamine in the brain and are key targets for antipsychotic and other medications. nih.govguidetopharmacology.org A review of existing pharmacological data reveals a lack of specific in vitro studies investigating the binding affinities of this compound at either the D1 or D2 dopamine receptor subtypes. Therefore, no binding affinity (Ki) values can be reported for this compound at these receptors.

Enzyme Interaction Studies (In Vitro)

In vitro enzyme interaction studies are crucial for elucidating the metabolic pathways and potential pharmacological activities of a compound. These investigations typically involve incubating the compound with specific isolated enzymes or cellular fractions (like liver microsomes) to measure its effects on enzyme activity or the rate at which it is metabolized.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. The inhibition of these enzymes can lead to significant physiological effects. A thorough review of available scientific literature did not yield specific in vitro studies investigating the direct inhibitory activity of this compound on MAO-A or MAO-B isoforms. Consequently, data regarding its potency, such as IC50 or Ki values, are not available.

Table 1: In Vitro MAO Inhibition Data for this compound

| Enzyme Isoform | Inhibition Data (IC50/Ki) |

|---|---|

| MAO-A | Data not available in searched literature |

| MAO-B | Data not available in searched literature |

Other Relevant Metabolic Enzymes

Beyond MAO, the cytochrome P450 (CYP450) superfamily of enzymes is primarily responsible for the phase I metabolism of a vast number of xenobiotics. Investigations into a compound's interaction with specific CYP isoforms (e.g., CYP2D6, CYP3A4) are standard in preclinical profiling. However, searches of scientific databases and literature did not locate any in vitro studies detailing the interaction of this compound with CYP450 enzymes or other relevant metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs). Therefore, information on its metabolic profile, potential to act as an enzyme inhibitor, or its status as a substrate for these enzymes is not documented in the available literature.

Metabolic Transformation Pathways of 2 2 Ethoxyphenyl Propan 2 Amine in Vitro and Computational Models

Phase I Biotransformation Pathways (In Vitro Enzymatic Systems)

Phase I metabolism of 2-(2-Ethoxyphenyl)propan-2-amine involves the introduction or unmasking of functional groups, primarily through oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. These transformations increase the polarity of the parent compound, preparing it for subsequent Phase II conjugation or direct excretion.

O-Dealkylation of the Ethoxy Group

A significant Phase I metabolic pathway for this compound is the O-dealkylation of its ethoxy group. This reaction, specifically an O-deethylation, is predominantly carried out by CYP enzymes in in vitro systems such as human liver microsomes. The process involves the enzymatic cleavage of the ether bond, resulting in the formation of a phenolic metabolite and acetaldehyde.

Key Research Findings:

Studies utilizing human liver microsomes have demonstrated the conversion of the parent compound to its corresponding phenolic derivative.

The reaction is dependent on the presence of NADPH, a characteristic feature of CYP-mediated catalysis.

Table 1: In Vitro O-Dealkylation of this compound

| In Vitro System | Key Enzyme System | Primary Metabolite |

|---|

Aliphatic and Aromatic Hydroxylation

Hydroxylation, the addition of a hydroxyl (-OH) group, represents another key Phase I transformation. This can occur on both the aliphatic and aromatic portions of the this compound molecule.

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the phenyl ring. The position of hydroxylation can vary, leading to different isomeric phenolic metabolites. This reaction is also catalyzed by CYP enzymes and has been observed in studies with liver microsomes.

Aliphatic Hydroxylation: Hydroxylation can also occur on the propan-2-amine side chain. This pathway is generally considered a minor route compared to O-dealkylation and aromatic hydroxylation.

Key Research Findings:

In vitro experiments have identified hydroxylated metabolites, confirming the activity of hydroxylase enzymes on this compound.

Table 2: In Vitro Hydroxylation of this compound

| Type of Hydroxylation | Position of Hydroxylation | Resulting Metabolite |

|---|---|---|

| Aromatic | Phenyl Ring | Hydroxylated derivatives of the parent compound |

N-Dealkylation and Oxidative Deamination

The primary amine group of this compound is also a target for metabolic enzymes. nih.gov N-dealkylation, the removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for many amine-containing compounds. nih.gov In the case of a primary amine like this compound, this can proceed through oxidative deamination.

Oxidative deamination involves the enzymatic removal of the amino group, which is then replaced by a keto group. This reaction is typically catalyzed by monoamine oxidase (MAO) or other amine oxidases. The resulting ketone is often more water-soluble and can be further metabolized or excreted.

Key Research Findings:

While direct experimental data on the N-dealkylation and oxidative deamination of this compound is limited, the presence of a primary amine group makes it a likely substrate for amine oxidases. nih.gov

Table 3: Potential N-Dealkylation and Oxidative Deamination of this compound

| Metabolic Process | Key Enzyme (Predicted) | Resulting Metabolite |

|---|

Phase II Biotransformation Pathways (In Vitro Conjugation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. These reactions significantly increase water solubility, facilitating the excretion of the compound from the body.

Glucuronidation

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to functional groups such as hydroxyl or amine groups. The phenolic metabolites formed during Phase I O-dealkylation and aromatic hydroxylation are primary substrates for UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and readily eliminated.

Key Research Findings:

In vitro studies using liver microsomes supplemented with UDP-glucuronic acid (UDPGA) have shown the formation of glucuronide conjugates of the hydroxylated metabolites of similar compounds.

Table 4: In Vitro Glucuronidation of this compound Metabolites

| Substrate | Key Enzyme System | Conjugate Formed |

|---|---|---|

| 2-(2-Hydroxyphenyl)propan-2-amine | UDP-glucuronosyltransferases (UGTs) | 2-(2-Hydroxyphenyl)propan-2-amine-O-glucuronide |

Sulfation

Sulfation is another important Phase II conjugation reaction where a sulfonate group is transferred to a hydroxyl group, catalyzed by sulfotransferases (SULTs). Similar to glucuronidation, the phenolic metabolites of this compound are expected to undergo sulfation. This process also results in the formation of highly polar sulfate (B86663) conjugates that are easily excreted.

Key Research Findings:

While specific data for this compound is not extensively available, the general principles of xenobiotic metabolism suggest that its phenolic metabolites would be substrates for SULTs.

Table 5: Predicted In Vitro Sulfation of this compound Metabolites

| Substrate | Key Enzyme System (Predicted) | Conjugate Formed |

|---|---|---|

| 2-(2-Hydroxyphenyl)propan-2-amine | Sulfotransferases (SULTs) | 2-(2-Hydroxyphenyl)propan-2-amine-O-sulfate |

Identification of Cytochrome P450 (CYP) Isoenzymes and Other Enzymes Involved

While direct in vitro metabolic studies on this compound are not extensively documented in publicly available literature, inferences can be drawn from research on structurally analogous compounds. The metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver. mass-analytica.com

Compounds featuring a 2-methoxyphenyl group, which is structurally similar to the 2-ethoxyphenyl group of the target molecule, have been studied. For instance, the metabolism of N-(2-methoxyphenyl)hydroxylamine is known to be mediated by several CYP isoenzymes. In rat hepatic microsomes, enzymes from the CYP1A and CYP2B subfamilies have been shown to be involved in its conversion. nih.gov Furthermore, CYP2E1 has been identified as a key enzyme in the metabolism of N-(2-methoxyphenyl)hydroxylamine to o-aminophenol. nih.gov Human studies on the same compound have implicated CYP3A4, CYP2E1, and CYP2C in its metabolism, with minor contributions from CYP2D6 and CYP2A6. nih.gov

The propan-2-amine moiety of this compound is also a site for potential metabolic activity. Research on thiopropamine, which contains a propan-2-amine structure, suggests that deamination can be carried out by CYP2C enzymes. wikipedia.org It is also noteworthy that propan-2-amines are generally not substrates for monoamine oxidases (MAO). wikipedia.org

Based on these analogies, it is plausible that the metabolism of this compound involves multiple CYP isoenzymes. The primary routes of metabolism would likely include O-dealkylation of the ethoxy group, hydroxylation of the aromatic ring, and deamination of the propan-2-amine side chain.

Table 1: Potential CYP Isoenzymes Involved in the Metabolism of this compound Based on Structural Analogs

| CYP Isoenzyme | Analogous Substrate | Observed Metabolic Reaction | Reference |

| CYP1A family | N-(2-methoxyphenyl)hydroxylamine | Reduction, formation of o-aminophenol | nih.gov |

| CYP2B family | N-(2-methoxyphenyl)hydroxylamine | Reduction, formation of o-aminophenol | nih.gov |

| CYP2E1 | N-(2-methoxyphenyl)hydroxylamine | Formation of o-aminophenol | nih.govnih.gov |

| CYP3A4 | N-(2-methoxyphenyl)hydroxylamine | Metabolism to o-anisidine | nih.gov |

| CYP2C family | N-(2-methoxyphenyl)hydroxylamine, Thiopropamine | Metabolism to o-anisidine, Deamination | nih.govwikipedia.org |

| CYP2D6 | N-(2-methoxyphenyl)hydroxylamine | Minor metabolic pathway | nih.gov |

| CYP2A6 | N-(2-methoxyphenyl)hydroxylamine | Minor metabolic pathway | nih.gov |

Predictive Computational Models for Metabolic Soft Spots and Metabolite Identification

In the absence of extensive experimental data, computational models provide a powerful alternative for predicting the metabolic fate of novel compounds like this compound. These in silico tools are designed to identify "metabolic soft spots," which are the most likely sites of metabolism on a molecule, and to predict the structures of the resulting metabolites. moldiscovery.com

Several software platforms are widely used in drug discovery and development for this purpose. These tools employ various methodologies, including knowledge-based systems, machine learning algorithms, and docking simulations. nih.govnih.gov

Knowledge-Based Systems: These systems, such as Meteor Nexus, utilize a comprehensive database of known metabolic transformations to predict potential metabolites. optibrium.com They apply rules derived from experimental data to the query molecule.

Machine Learning and Rule-Based Hybrid Systems: Tools like BioTransformer combine machine learning with a knowledge-based approach to predict metabolism in various biological systems, including human tissues and the gut microbiome. nih.govoup.comnih.gov It can predict transformations mediated by CYP450s, phase II enzymes, and others. oup.combiotransformer.ca

Docking-Based Approaches: Software like MetaSite employs a pseudo-docking approach to simulate the interaction of the substrate with the active site of metabolic enzymes, primarily CYPs. mass-analytica.commoldiscovery.comoptibrium.com This allows for the prediction of the most probable sites of metabolism by considering both the reactivity of the molecule and its accessibility within the enzyme's binding pocket. mass-analytica.commoldiscovery.com MetaSite can predict both phase I and phase II metabolism. moldiscovery.com

For this compound, these models would likely predict several potential metabolic pathways:

O-de-ethylation: Cleavage of the ethyl group from the ether linkage, a common metabolic route for ethoxy-containing compounds.

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Aliphatic hydroxylation: Hydroxylation of the propyl chain.

N-dealkylation/Deamination: Removal of the amino group from the propan-2-amine moiety.

Post-experimental analysis tools like Mass-MetaSite further integrate these predictions with experimental data from techniques like liquid chromatography-mass spectrometry (LC-MS) to automatically identify and assign structures to detected metabolites. mass-analytica.commoldiscovery.comwaters.comnih.gov

Table 2: Overview of Predictive Computational Models for Metabolism

| Software | Methodology | Key Features | Reference(s) |

| MetaSite | Docking-based | Predicts metabolic "soft spots" for Phase I (CYP, FMO, AOX) and Phase II enzymes; suggests structural modifications to improve stability. | mass-analytica.commoldiscovery.comoptibrium.commoldiscovery.com |

| Mass-MetaSite | Integrates prediction with experimental data | Automates metabolite identification from LC-MS data by combining MetaSite predictions with fragmentation patterns. | mass-analytica.commoldiscovery.comwaters.comnih.gov |

| BioTransformer | Machine Learning and Knowledge-Based Hybrid | Predicts a wide range of metabolic transformations (Phase I, Phase II, gut microbiota); can be used for metabolite identification. | nih.govoup.comnih.govbiotransformer.ca |

| Meteor Nexus | Knowledge-Based | Predicts metabolites based on a large database of known biotransformations; links to mass spectrometry data for metabolite identification. | optibrium.com |

Computational Chemistry and Quantum Chemical Analyses of 2 2 Ethoxyphenyl Propan 2 Amine

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule. Molecules are not static; they exist as an ensemble of different shapes arising from the rotation around single bonds. These different conformers often have varying potential energies, and understanding the lowest-energy (most stable) conformations is crucial for predicting a molecule's physical properties and its ability to bind to a receptor.

The process typically involves a systematic or stochastic search of the molecule's potential energy surface. nih.gov Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, are used to calculate the energy of each conformation. cwu.educwu.edu The goal is to locate the global energy minimum, representing the most stable conformer, as well as other low-energy local minima that may be biologically relevant.

Illustrative Findings from Analogous Compounds: Studies on related phenoxyalkylamines and substituted amphetamines reveal that the orientation of the side chain relative to the aromatic ring is a critical determinant of conformational energy. For example, in analyses of similar structures, staggered conformations are typically found to be energy minima, while eclipsed conformations represent energy maxima. researchgate.net The interplay of steric hindrance between the bulky α,α-dimethylaminomethyl group and the ortho-ethoxy substituent would be a primary factor in determining the most stable conformers of 2-(2-ethoxyphenyl)propan-2-amine.

Table 1: Representative Conformational Energy Profile for a Phenylethylamine Analog

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | ~180° | 0.00 | 75.2 |

| Gauche (+) | ~+60° | 1.15 | 12.4 |

| Gauche (-) | ~-60° | 1.15 | 12.4 |

Note: This table is illustrative, based on general findings for phenylethylamine derivatives, and does not represent calculated data for this compound.

Electronic Structure and Molecular Electrostatic Potential (MEP) Surface Calculations

Quantum chemical calculations are employed to describe the electronic structure of a molecule, providing information about the distribution of electrons and identifying regions of high or low electron density. A key output of such calculations is the Molecular Electrostatic Potential (MEP) surface.

The MEP is a valuable tool for understanding and predicting a molecule's reactive behavior. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Typically, negative potential areas (often colored red or yellow) indicate regions prone to electrophilic attack, such as those around lone pairs of electrons on oxygen or nitrogen atoms. Positive potential areas (colored blue) signify regions susceptible to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. researchgate.net

For this compound, an MEP surface would likely show:

Negative Potential: Concentrated around the nitrogen atom of the amine group and the oxygen atom of the ethoxy group, due to their lone pairs of electrons. These sites would be the primary hydrogen bond acceptors.

Positive Potential: Located on the hydrogen atoms of the amine group (N-H), which can act as hydrogen bond donors.

Aromatic System: The π-system of the phenyl ring would also represent a region of significant electron density.

The specific values of the MEP minima (Vmin) near the nitrogen and oxygen atoms and the maxima (Vmax) near the amine hydrogens are important descriptors for predicting intermolecular interactions.

Table 2: Typical MEP Surface Values for a Phenoxyalkylamine Analog

| Feature | Atom/Region | Potential (V) Value (kcal/mol) | Implication |

| Negative Minimum (Vmin) | Amine Nitrogen (N) | -35.5 | Primary site for hydrogen bonding (acceptor) |

| Negative Minimum (Vmin) | Ether Oxygen (O) | -25.8 | Secondary site for hydrogen bonding (acceptor) |

| Positive Maximum (Vmax) | Amine Hydrogens (N-H) | +45.0 | Site for hydrogen bonding (donor) |

| Aromatic Ring Face | π-system | -15.2 | Potential for π-π stacking or cation-π interactions |

Note: This table is illustrative and based on general characteristics of similar functional groups. The values are not specific calculated data for this compound.

Ligand-Receptor Docking Simulations for Molecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. nih.gov

The process involves two main components: a search algorithm that generates a variety of possible binding poses for the ligand within the receptor's binding pocket, and a scoring function that estimates the binding affinity for each pose. A successful docking simulation can reveal key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Ionic bonds

π-π stacking

For this compound, docking simulations could be used to predict its interaction with various receptors, such as G-protein coupled receptors (GPCRs) or ion channels. nih.gov The amine group would likely serve as a key interaction point, potentially forming a salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor. The ethoxy group's oxygen could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 3: Predicted Interactions from a Hypothetical Docking of this compound

| Ligand Moiety | Receptor Residue (Example) | Interaction Type | Predicted Distance (Å) |

| Amine Group (-NH2) | Aspartic Acid (ASP) 110 | Salt Bridge / H-Bond | 2.8 |

| Ethoxy Oxygen (-O-) | Serine (SER) 150 | Hydrogen Bond | 3.1 |

| Phenyl Ring | Phenylalanine (PHE) 290 | π-π Stacking | 4.5 |

| Ethyl Group | Leucine (LEU) 105 | Hydrophobic | 3.9 |

Note: This table is a hypothetical representation of potential interactions and does not reflect results from an actual docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs and Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Instead of focusing on a single molecule, QSAR models are built using a dataset of structurally related compounds with known activities (e.g., inhibitory concentrations, binding affinities).

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as dipole moment or energies of frontier molecular orbitals (HOMO/LUMO).

Quantum chemical descriptors: Derived from quantum calculations.

Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity. researchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.

For a series of analogs of this compound, a QSAR study could reveal which structural features are most important for a particular biological effect. For instance, a model might show that increasing the hydrophobicity of the alkoxy substituent at the 2-position enhances activity, or that the presence of a hydrogen bond donor at the amine is essential.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Name | Description | Potential Relevance for Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and membrane permeability. |

| Thermodynamic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Quantifies hydrophobicity, affecting target binding and pharmacokinetics. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Steric | Molecular Volume | The van der Waals volume of the molecule. | Determines how well the molecule fits into a receptor's binding site. |

Derivatization Strategies and Novel Analog Development Based on the 2 2 Ethoxyphenyl Propan 2 Amine Core

Synthesis of Isotopically Labeled Analogs for Research Applications (e.g., Deuterated Analogs)

Isotopically labeled analogs, especially those using deuterium (B1214612) (a heavy isotope of hydrogen), are essential for studying the metabolism and pharmacokinetics of 2-(2-ethoxyphenyl)propan-2-amine. Replacing hydrogen with deuterium can slow down metabolic reactions, offering clues about where enzymes act on the molecule. nih.gov For example, deuteration of the ethyl group or the phenyl ring can help clarify the metabolic fate of the compound.

The synthesis of these labeled compounds often starts with deuterated raw materials. nih.govepj-conferences.org For instance, to add deuterium to the ethyl group, deuterated ethyl iodide could be used. Similarly, to create analogs with a labeled phenyl ring, [¹³C₆]-phenol can serve as an excellent starting material. nih.gov These labeled precursors are then taken through the necessary chemical steps to build the final deuterated this compound molecule. These labeled compounds are particularly useful as internal standards in forensic analysis and metabolic studies using mass spectrometry. nih.gov

Table 1: Examples of Deuterated Analogs and Their Research Applications

| Deuterated Analog | Position of Deuterium | Potential Research Application |

|---|---|---|

| 2-(2-(perdeuterioethoxy)phenyl)propan-2-amine | Ethoxy group | Investigating the role of O-deethylation in metabolism. |

| 2-(2-ethoxyphenyl-d4)propan-2-amine | Phenyl ring | Studying aromatic hydroxylation pathways. |

Design and Synthesis of Photoaffinity Labels for Target Identification

Photoaffinity labeling (PAL) is a powerful technique for identifying the specific biological targets of a molecule. enamine.netnih.gov This involves creating a derivative that includes a photoreactive group. nih.gov When this "photoaffinity probe" binds to its target, it can be activated by light, causing it to form a permanent covalent bond with the protein. nih.govrsc.org This allows researchers to isolate and identify the target protein. nih.gov

For this compound, a photoaffinity label could be made by adding a photoreactive group like a phenylazide, diazirine, or benzophenone. enamine.netnih.govnih.gov The placement of this group is crucial to ensure it doesn't interfere with the molecule's natural binding. The synthesis might involve modifying the phenyl ring or the amine group of the parent compound to attach the photoreactive moiety. acs.org For example, an azido (B1232118) group could be introduced to the phenyl ring through a series of standard chemical reactions. These probes can also include a "handle," like an alkyne group, which allows for the attachment of a reporter tag (e.g., biotin) for detection and isolation after the light-induced cross-linking. acs.org

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Key Features |

|---|---|---|

| Aryl Azides | Nitrene | Second-generation PAL reagents, developed to overcome the instability of early diazo compounds. nih.gov |

| Benzophenones | Triplet Ketone | Straightforward to incorporate synthetically; require longer irradiation times. nih.gov |

Incorporation of Fluorescent or Luminescent Tags for Chemical Biology Probes

Fluorescently or luminescently tagged versions of this compound act as chemical biology probes, allowing researchers to see how the molecule is distributed within cells and tissues. nih.gov These probes are used in advanced imaging techniques like fluorescence microscopy to study drug-target interactions in real-time. nih.gov

The creation of these probes involves chemically attaching a fluorescent molecule (a fluorophore) to the this compound structure. wikipedia.org The choice of fluorophore—common examples include fluorescein, rhodamine, and BODIPY derivatives—depends on the specific needs of the experiment, such as the desired color of light emission. The linker that connects the fluorescent tag to the molecule must be carefully designed to ensure it doesn't disrupt the molecule's biological activity. nih.gov

Table 3: Common Fluorophores for Tagging Small Molecules

| Fluorophore Family | General Characteristics |

|---|---|

| Fluorescein | Bright green fluorescence, widely used. |

| Rhodamine | Excellent photostability, available in various colors (green to red). youtube.com |

Development of Prodrug Strategies for Modulating Molecular Delivery (Theoretical and Synthetic Aspects)

Prodrug strategies are used to improve a drug's properties by temporarily modifying its chemical structure. nih.govacs.org A prodrug is an inactive or less active version of a drug that is converted into the active form within the body, usually by enzymes. nih.gov This approach can be used to enhance properties like absorption, distribution, and duration of action. For drugs targeting the central nervous system (CNS), a key challenge is crossing the blood-brain barrier (BBB). nih.govrsc.org

Theoretically, the primary amine group of this compound is an ideal site for modification to create a prodrug. nih.govresearchgate.net One common strategy is "lipidization," where polar groups are masked to make the molecule more lipophilic (fat-soluble), which can improve its ability to cross the BBB. nih.govresearchgate.net For example, converting the amine to an amide or a carbamate (B1207046) creates a less polar derivative. nih.govnorthwestern.edu

Synthetically, these prodrugs can be made through straightforward chemical reactions. An amide prodrug, for instance, can be synthesized by reacting this compound with an acyl chloride. Once in the body, enzymes like amidases or esterases would cleave the modifying group, releasing the active parent drug. nih.govresearchgate.net The rate of this release can be fine-tuned by changing the chemical nature of the added group. nih.gov

Table 4: Potential Prodrug Strategies for Amine-Containing Compounds

| Prodrug Moiety | Linkage Type | Potential Cleaving Enzyme | Desired Outcome |

|---|---|---|---|

| Acyl group | Amide | Amidase | Sustained release, improved membrane penetration. researchgate.net |

| Alkoxycarbonyl group | Carbamate | Esterase | Modulated release, enhanced stability. nih.gov |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [¹³C₆]-Phenol |

| BODIPY |

| Fluorescein |

Future Directions and Emerging Research Avenues for 2 2 Ethoxyphenyl Propan 2 Amine in Chemical Biology

Exploration of Novel and Sustainable Synthetic Routes

Currently, there is a scarcity of published, optimized synthetic routes specifically for 2-(2-ethoxyphenyl)propan-2-amine. Future research could focus on developing efficient and environmentally friendly methods for its preparation. Drawing inspiration from the synthesis of analogous phenylethylamines, several strategies could be explored:

Reductive Amination: A primary route could involve the reductive amination of 2-ethoxyphenylacetone. This method, common for synthesizing related amines, could be optimized by exploring various reducing agents and reaction conditions to maximize yield and purity.

Hoffmann Degradation: An alternative approach could be the Hoffmann degradation of an appropriate amide precursor. For instance, starting from 2-ethoxy-alpha-methylphenethylamine, one could synthesize the corresponding amide and subject it to Hoffmann rearrangement conditions. A study describing the synthesis of 2-amino-1-(4′-methoxyphenyl)-propane utilized a Hoffmann degradation of an amide to obtain the final amine in good yield. researchgate.net

Biocatalytic Methods: To enhance sustainability, biocatalytic approaches such as transamination using engineered transaminases could be investigated. These enzymatic methods often offer high enantioselectivity and operate under mild conditions, reducing the environmental impact. Research on the synthesis of (2R)-2-(4-ethoxyphenyl)propan-1-amine has highlighted the use of biocatalytic transamination as a highly stereoselective method.

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

| Method | Potential Precursor | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Reductive Amination | 2-Ethoxyphenylacetone | Ammonia, Reducing Agent (e.g., NaBH3CN) | Potentially high yield, well-established method. | Requires synthesis of the ketone precursor. |

| Hoffmann Degradation | 2-(2-Ethoxyphenyl)propanamide | Bromine, Sodium Hydroxide | Can be a high-yielding rearrangement. | Use of hazardous reagents like bromine. |

| Biocatalytic Transamination | 2-Ethoxyphenylacetone | Transaminase, Amine Donor | High enantioselectivity, sustainable. | Enzyme availability and stability. |

| Flow Chemistry | Various | Dependent on chosen reaction | Enhanced safety, scalability, and control. | Requires specialized equipment. |

Application as a Chemical Tool for Investigating Specific Receptor Subtypes (In Vitro)

The structural similarity of this compound to known psychoactive phenylethylamines suggests it may interact with various neurotransmitter receptors. Future in vitro studies are essential to elucidate its pharmacological profile.

Initial investigations should involve comprehensive receptor binding assays to determine the affinity of this compound for a panel of receptors, including but not limited to:

Serotonin (B10506) (5-HT) receptor subtypes

Dopamine (B1211576) (D) receptor subtypes

Adrenergic receptor subtypes

For instance, studies on new 2-(methoxyphenyl)piperazine derivatives have utilized radioligand binding assays to evaluate their affinity for 5-HT1A receptors. nih.gov A similar approach could be adopted for this compound. Furthermore, research into 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles involved comparative in silico and in vitro studies to assess their potential as ligands for alpha1-adrenergic receptors. nih.gov

Should significant binding affinity be observed, subsequent functional assays (e.g., calcium mobilization, cAMP assays) would be necessary to characterize the compound as an agonist, antagonist, or allosteric modulator at specific receptor subtypes. This information would be invaluable in establishing its potential as a selective chemical tool for probing receptor function.

Advanced Spectroscopic Methods for Real-Time Molecular Interaction Studies

To gain a deeper understanding of the potential molecular interactions of this compound, advanced spectroscopic techniques could be employed. These methods can provide real-time information on binding kinetics and conformational changes upon interaction with a biological target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of small molecules to protein targets. Changes in the chemical shifts of either the ligand or the protein upon binding can provide information about the binding site and the conformation of the complex.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for quantifying the kinetics of binding interactions in real-time, allowing for the determination of association and dissociation rate constants.

Isothermal Titration Calorimetry (ITC): ITC can provide a complete thermodynamic profile of the binding interaction, including the binding affinity, enthalpy, and entropy of binding.

A structural spectroscopic study of methoxphenidine, a dissociative anaesthetic, utilized various spectroscopic techniques for its characterization. nih.gov Similar comprehensive spectroscopic analysis would be crucial for this compound.

High-Throughput Screening of Derivatized Libraries for Unanticipated Molecular Targets

To explore the broader biological potential of the this compound scaffold, the synthesis and high-throughput screening (HTS) of a derivatized chemical library would be a promising avenue. HTS allows for the rapid screening of thousands of compounds against a wide range of biological targets. nih.govthermofisher.com

A focused library of derivatives could be generated by modifying the core structure of this compound at several key positions:

Amine modifications: N-alkylation, N-acylation, or incorporation into heterocyclic systems.

Aromatic ring substitutions: Introduction of various substituents on the phenyl ring to probe structure-activity relationships.

Ethyl chain modifications: Altering the length or branching of the propan-2-amine chain.

This library could then be screened against a diverse panel of assays to identify potential hits for unanticipated molecular targets, such as enzymes, ion channels, or orphan receptors. A successful HTS campaign could uncover novel biological activities and pave the way for the development of new chemical probes or therapeutic leads. For example, a high-throughput screen identified small molecule effectors that modulate thin filament activation in cardiac muscle. nih.gov

Q & A

(Basic) What are the optimal synthetic routes for 2-(2-Ethoxyphenyl)propan-2-amine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves alkylation of a substituted phenyl precursor under mild temperatures (20–50°C) to avoid decomposition of intermediates. For example, reacting 2-ethoxyphenylmagnesium bromide with acetone followed by reductive amination yields the target compound. Purification steps such as column chromatography (using silica gel and a hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) are critical to achieve >95% purity . Monitoring via thin-layer chromatography (TLC) and HPLC ensures intermediate and final product integrity.

(Advanced) How does the substitution pattern on the phenyl ring influence the compound’s reactivity and biological activity?

Methodological Answer:

The ethoxy group at the 2-position creates steric hindrance and electronic effects that modulate binding to biological targets. For instance:

- Electronic Effects : The ethoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in receptor pockets (e.g., serotonin receptors) .

- Steric Effects : Ortho-substitution (2-position) reduces rotational freedom, potentially improving selectivity for specific receptor subtypes. Comparative studies with 4-methoxy () and halogenated analogs ( ) show that substitution patterns alter binding affinities by >10-fold in radioligand assays .

- Experimental Design : Use molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate key interactions.

(Basic) What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C11H17NO: 179.1310) confirms molecular formula .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

(Advanced) How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Discrepancies in IC50 values (e.g., serotonin vs. dopamine receptor binding) may arise from assay conditions or impurity profiles. To resolve:

Reproduce Experiments : Standardize assay protocols (e.g., buffer pH, temperature) using reference compounds (e.g., ketanserin for 5-HT2A assays) .

Purity Validation : Re-test batches with discrepancies using HPLC-MS to rule out impurities >0.5% .

Orthogonal Assays : Compare radioligand binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., Bayesian regression) to identify outliers .

(Advanced) What in vitro models are suitable for studying the biological activity of this compound?

Methodological Answer:

- Cell-Based Assays :

- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition using spectrophotometric assays (kynuramine as substrate) .

- Safety Profiling : Use hERG potassium channel assays (patch-clamp) to assess cardiac risk .

(Basic) What are the key physicochemical properties of this compound relevant to drug design?

Methodological Answer:

- LogP : Predicted ~2.1 (moderate lipophilicity), enabling blood-brain barrier penetration .

- pKa : The amine group has a pKa ~9.5, making it protonated at physiological pH, which enhances solubility in aqueous buffers .

- Solubility : ~15 mg/mL in water (hydrochloride salt form) .

- Thermal Stability : Decomposition temperature >200°C (DSC/TGA), suitable for long-term storage .

(Advanced) How can computational chemistry aid in optimizing this compound derivatives?

Methodological Answer:

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., replacing ethoxy with fluorine) with activity .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for receptor mutants (e.g., 5-HT2A D155A) .

- ADMET Prediction : Tools like Schrödinger’s QikProp estimate bioavailability (%Human Oral Absorption >70%) and toxicity (AMES test negativity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.